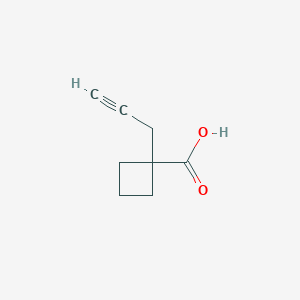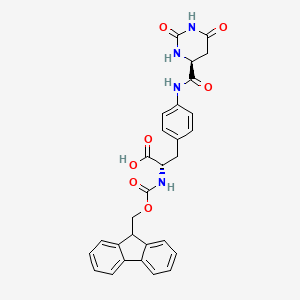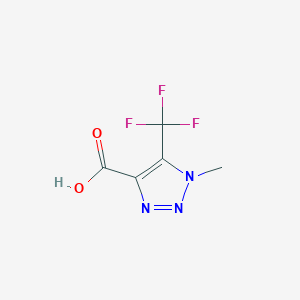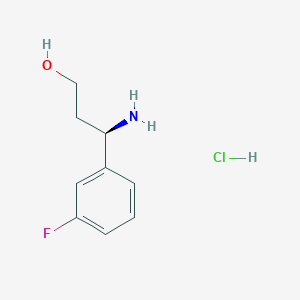
4-(2-フルオロフェニル)-1,2-オキサゾール-3-アミン
概要
説明
4-(2-Fluorophenyl)-1,2-oxazol-3-amine is a heterocyclic compound that contains both an oxazole ring and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
4-(2-Fluorophenyl)-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
- Molecular docking analysis suggests that the binding site of FPMINT in ENT1 may differ from that of conventional inhibitors .
Mode of Action
- (abbreviated as FPMINT) is a novel inhibitor of ENTs.
Biochemical Pathways
Pharmacokinetics
- Not available. Not available. Not available .
Result of Action
生化学分析
Biochemical Properties
4-(2-Fluorophenyl)-1,2-oxazol-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). It interacts with ENTs, which are crucial for the transport of nucleosides and nucleoside analogues, important for nucleotide synthesis and chemotherapy . The compound exhibits selective inhibition towards ENT2 over ENT1, making it a valuable tool in studying nucleoside transport mechanisms . The nature of these interactions involves binding to the transporter proteins, thereby inhibiting their function and affecting nucleoside transport across cell membranes.
Cellular Effects
The effects of 4-(2-Fluorophenyl)-1,2-oxazol-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the uptake of nucleosides in cells expressing ENT1 and ENT2, leading to alterations in nucleotide synthesis and adenosine regulation . This inhibition can affect cell proliferation, apoptosis, and other cellular processes dependent on nucleoside availability.
Molecular Mechanism
At the molecular level, 4-(2-Fluorophenyl)-1,2-oxazol-3-amine exerts its effects through binding interactions with equilibrative nucleoside transporters. It acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the affinity (Km) of the transporters . This mechanism involves the binding of the compound to a site on the transporter that is distinct from the nucleoside binding site, leading to a conformational change that inhibits transporter function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Fluorophenyl)-1,2-oxazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the inhibitory effects of the compound on nucleoside transporters are persistent and cannot be easily reversed by washing, indicating a stable and lasting interaction . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of nucleoside transport and associated cellular effects.
Dosage Effects in Animal Models
The effects of 4-(2-Fluorophenyl)-1,2-oxazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a certain dosage level is required to achieve significant inhibition of nucleoside transport, beyond which additional increases in dosage do not proportionally enhance the inhibitory effects.
Metabolic Pathways
4-(2-Fluorophenyl)-1,2-oxazol-3-amine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, involving cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of metabolites that can be detected in biological samples, providing insights into the compound’s metabolic fate and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-(2-Fluorophenyl)-1,2-oxazol-3-amine within cells and tissues are mediated by equilibrative nucleoside transporters. The compound’s selective inhibition of ENT2 over ENT1 influences its localization and accumulation in specific tissues . The interaction with transporters affects the compound’s distribution, leading to higher concentrations in tissues with elevated ENT2 expression.
Subcellular Localization
The subcellular localization of 4-(2-Fluorophenyl)-1,2-oxazol-3-amine is influenced by its interactions with nucleoside transporters and other cellular components. The compound is primarily localized in the plasma membrane, where it binds to and inhibits nucleoside transporters . This localization is critical for its function as an inhibitor, as it allows the compound to effectively modulate nucleoside transport and associated cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
4-(2-Fluorophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a known inhibitor of human equilibrative nucleoside transporters and shares structural similarities with 4-(2-Fluorophenyl)-1,2-oxazol-3-amine.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity and is structurally related due to the presence of the fluorophenyl group.
Uniqueness
4-(2-Fluorophenyl)-1,2-oxazol-3-amine is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in medicinal chemistry .
特性
IUPAC Name |
4-(2-fluorophenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-2-1-3-6(8)7-5-13-12-9(7)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMGAYMOPIGEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267666-36-3 | |
| Record name | 4-(2-fluorophenyl)-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Bromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B1444050.png)







![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
